molecular formula C7H12N2O2 B3010311 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one CAS No. 2168066-53-1

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one

Cat. No.: B3010311
CAS No.: 2168066-53-1
M. Wt: 156.185
InChI Key: DCWDUMDMCQTTCY-UHFFFAOYSA-N
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Description

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . This compound is known for its unique structure, which includes an oxazolo[3,4-a]pyrazin-3-one core with a methyl group at the 8A position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxazolone derivative, followed by cyclization to form the desired oxazolo[3,4-a]pyrazin-3-one ring system . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized oxazolones, reduced pyrazinones, and substituted derivatives with different functional groups.

Scientific Research Applications

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one is unique due to the presence of the methyl group at the 8A position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

8a-methyl-5,6,7,8-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7-4-8-2-3-9(7)6(10)11-5-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWDUMDMCQTTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCCN1C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168066-53-1
Record name 8a-methyl-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one
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